JNJ-DGAT2-A, also known by its chemical name 3-bromo-4-[2-fluoro-4-({4-oxo-2-[(2-pyridin-2-ylethyl)amino]1,3-thiazol-5(4H)-ylidene}methyl)phenoxy]benzonitrile, is a selective inhibitor of the enzyme diacylglycerol acyltransferase 2 (DGAT2). This compound was developed by Janssen Research and Development and is recognized for its significant role in triglyceride synthesis. The compound exhibits a high selectivity for DGAT2 over other related enzymes, particularly DGAT1 and monoacylglycerol acyltransferase 2 (MGAT2), making it a valuable tool in metabolic research and potential therapeutic applications .
JNJ-DGAT2-A is classified as a small molecule inhibitor specifically targeting DGAT2, an integral membrane protein involved in the final step of triacylglycerol synthesis. This enzyme catalyzes the conversion of diacylglycerol and fatty acyl-CoA into triacylglycerol, thus playing a crucial role in lipid metabolism. The compound's CAS number is 1962931-71-0, and it has a molecular weight of 523.39 g/mol .
The synthesis of JNJ-DGAT2-A involves several chemical reactions that incorporate various functional groups to achieve the desired inhibitory properties. While specific synthetic routes are proprietary, the general approach includes:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity for the target compound.
The molecular structure of JNJ-DGAT2-A can be characterized by its complex arrangement of aromatic rings, halogen substituents (bromine and fluorine), and a thiazole moiety. The presence of these functional groups contributes to its binding affinity for DGAT2.
Key structural data include:
JNJ-DGAT2-A primarily functions as an inhibitor by binding to DGAT2 and preventing its catalytic activity. The inhibition mechanism involves competitive binding at the active site where diacylglycerol and fatty acyl-CoA would typically interact.
In vitro assays have demonstrated that JNJ-DGAT2-A has an inhibitory concentration (IC50) of approximately 140 nM against DGAT2, indicating its potency as an inhibitor. The compound shows greater than 70-fold selectivity for DGAT2 over DGAT1, which highlights its potential for targeted therapeutic applications without affecting other lipid metabolic pathways .
The mechanism of action for JNJ-DGAT2-A involves the following steps:
JNJ-DGAT2-A is characterized by:
Key chemical properties include:
JNJ-DGAT2-A has several scientific uses, including:
JNJ-DGAT2-A (chemical name: 3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5(4H)-ylidene]methyl]phenoxy]benzonitrile) is a potent and selective inhibitor of diacylglycerol acyltransferase 2. It exhibits an half-maximal inhibitory concentration (IC₅₀) of 140 nM against human diacylglycerol acyltransferase 2 in recombinant enzyme assays using membranes from Sf9 insect cells expressing human diacylglycerol acyltransferase 2 [1] [2]. This inhibitory potency is observed under standardized conditions containing 25 μM oleoyl-CoA and 25 μM 1,2-dicapryl-sn-glycerol as substrates [8].
Kinetic profiling reveals that JNJ-DGAT2-A achieves >70-fold selectivity for diacylglycerol acyltransferase 2 over diacylglycerol acyltransferase 1 and monoacylglycerol acyltransferase 2, as confirmed through parallel enzymatic screening assays [1] [9]. In cellular models, JNJ-DGAT2-A (5 μM) inhibits approximately 99% of recombinant diacylglycerol acyltransferase 2 activity and significantly suppresses diacylglycerol acyltransferase activity in HepG2 hepatoma cell lysates [2].
Dose-response studies in HepG2 cells demonstrate concentration-dependent inhibition of triglyceride synthesis. When using ¹³C₃-D₅-glycerol as a substrate, JNJ-DGAT2-A inhibits the generation of specific triglyceride species with IC₅₀ values of:
Table 1: Inhibition Kinetics of JNJ-DGAT2-A in Cellular Models
Substrate | Triglyceride Species | IC₅₀ (μM) | Biological System |
---|---|---|---|
¹³C₃-D₅-glycerol | Triglyceride (50:2) | 0.66 | HepG2 cells |
¹³C₃-D₅-glycerol | Triglyceride (52:2) | 0.85 | HepG2 cells |
¹³C₃-D₅-glycerol | Triglyceride (54:3) | 0.99 | HepG2 cells |
Oleoyl-CoA/DAG* | Triglyceride synthesis | 0.14 | Sf9 cell membranes |
The molecular structure of JNJ-DGAT2-A (C₂₄H₁₆BrFN₄O₂S; molecular weight 523.38 g/mol) features distinct domains that enable selective interaction with diacylglycerol acyltransferase 2's catalytic pocket [1] [7]. The compound contains:
While no crystal structure of the inhibitor-enzyme complex is available, biochemical evidence indicates that JNJ-DGAT2-A likely binds to a unique allosteric site on diacylglycerol acyltransferase 2 that is structurally distinct from diacylglycerol acyltransferase 1's catalytic domain. This is evidenced by its inability to inhibit diacylglycerol acyltransferase 1 even at concentrations exceeding 10 μM [1] [8]. The compound's extended conjugated system facilitates optimal orientation within diacylglycerol acyltransferase 2's substrate-binding cleft, displacing diacylglycerol substrates without competing with acyl-CoA binding sites [2].
Solubility and storage properties further support its biochemical utility:
JNJ-DGAT2-A enables precise dissection of metabolic functions between diacylglycerol acyltransferase isoforms. Functional studies using isotopic tracers demonstrate that:
When ¹³C₁₈-oleic acid (exogenous fatty acid analog) is administered to HepG2 cells, diacylglycerol acyltransferase 1 inhibition reduces triglyceride synthesis by >80%, whereas JNJ-DGAT2-A causes minimal suppression. Conversely, with ¹³C₃-D₅-glycerol (glycerol backbone precursor), JNJ-DGAT2-A inhibits triglyceride production by >90%, while diacylglycerol acyltransferase 1 inhibitors show negligible effects [8].
Table 2: Functional Specialization of Diacylglycerol Acyltransferase Isoforms
Metabolic Function | Primary Mediating Isoform | JNJ-DGAT2-A Effect | Diacylglycerol Acyltransferase 1 Inhibitor Effect | |
---|---|---|---|---|
Esterification of exogenous FAs | Diacylglycerol acyltransferase 1 | Minimal inhibition | >80% inhibition | |
Incorporation of endogenous FAs | Diacylglycerol acyltransferase 2 | >90% inhibition | Minimal inhibition | |
Hepatic VLDL-triglyceride secretion | Diacylglycerol acyltransferase 2 | Significant reduction | No effect | |
De novo lipogenesis from acetate | Diacylglycerol acyltransferase 2 | Complete block | No effect | [8] [10] |
In human myotubes, JNJ-DGAT2-A reduces fatty acid oxidation by 40-60% and decreases acetate incorporation into triglycerides by >75%, whereas diacylglycerol acyltransferase 1 inhibition primarily diminishes fatty acid uptake without affecting oxidation pathways [10]. This isoform-specific inhibition extends to insulin signaling: JNJ-DGAT2-A treatment increases insulin-induced Akt phosphorylation in myotubes by relieving diacylglycerol-mediated suppression of insulin receptor substrate 1, an effect not observed with diacylglycerol acyltransferase 1 inhibitors [10].
The differential effects stem from distinct subcellular localization:
This compartmentalization explains why JNJ-DGAT2-A disrupts triglyceride synthesis from nascent diacylglycerol pools that serve as precursors for lipid droplet biogenesis, while diacylglycerol acyltransferase 1 inhibition primarily affects endoplasmic reticulum-resident triglyceride synthesis from preformed diacylglycerols [6] [8] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1